1-benzoyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide
Overview
Description
1-benzoyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a 4-chloro-2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzoyl group, and substitution with the 4-chloro-2,5-dimethoxyphenyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: Benzoylation reactions using benzoyl chloride in the presence of a base such as pyridine.
Substitution with 4-chloro-2,5-dimethoxyphenyl Group: This step may involve nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzoyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-5-(1,3-dimethyl-4-pyrazolidinyl)-2-methyl-2H-1,2,6-thiadiazine-3-carboxamide
- Benzenamine, 4-chloro-2,5-dimethoxy-
- 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one
Uniqueness
1-benzoyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-benzoyl-N-(4-chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-13-17(19(28-2)12-16(18)22)23-20(25)14-8-10-24(11-9-14)21(26)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCMMNPDBSVNIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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